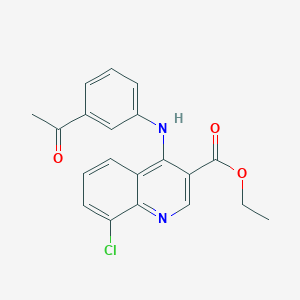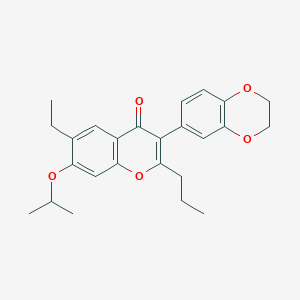![molecular formula C20H21N3O3 B3472251 3-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B3472251.png)
3-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide
Descripción general
Descripción
The compound “3-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide” is likely to be an organic compound consisting of a nitrophenyl group, a piperidinyl group, and a phenyl group connected through an acrylamide linkage . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The nitrophenyl and phenyl groups are aromatic, and the piperidinyl group is a cyclic amine. The acrylamide linkage would provide a site for potential reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. The nitro group might undergo reduction reactions, the acrylamide could participate in addition reactions, and the piperidine ring might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group might increase its reactivity, and the piperidine ring could influence its solubility .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(12-7-16-5-4-6-19(15-16)23(25)26)21-17-8-10-18(11-9-17)22-13-2-1-3-14-22/h4-12,15H,1-3,13-14H2,(H,21,24)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAGRQFHMMCIOV-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 8-chloro-4-[(4-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3472168.png)

![[3-(2-Bromophenoxy)-4-oxochromen-7-yl] methyl carbonate](/img/structure/B3472180.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B3472207.png)
![METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE](/img/structure/B3472211.png)
![2-bromo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3472216.png)
![N-[(4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B3472219.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3472226.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3472228.png)


![benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3472259.png)
![N-cyclohexyl-2-[(2-ethoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B3472260.png)
